![molecular formula C17H20N2O2 B5564926 3-(dimethylamino)-N-(4-methoxybenzyl)benzamide](/img/structure/B5564926.png)
3-(dimethylamino)-N-(4-methoxybenzyl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of derivatives closely related to 3-(dimethylamino)-N-(4-methoxybenzyl)benzamide involves strategic modifications of metoclopramide structures, aiming to enhance gastrointestinal prokinetic activities. For instance, novel N-[[dialkylamino)ethoxy]benzyl]benzamide derivatives derived from metoclopramide have been synthesized and examined for their pharmacological activities, highlighting the structural flexibility and potential of these compounds in medicinal chemistry (Sakaguchi et al., 1992).
Molecular Structure Analysis
Molecular structure analysis of benzamide derivatives reveals their complex interactions and structural configurations. For example, the synthesis and crystal structures of certain benzamide derivatives demonstrate hydrogen-bonded dimer formations facilitated by N–H···O interactions, underscoring the importance of molecular interactions in defining the properties of these compounds (Kranjc et al., 2012).
Scientific Research Applications
Synthesis and Gastrointestinal Prokinetic Activity
A novel derivative, N-[4-[2-(dimethylamino)ethoxy]benzyl]-3,4-dimethoxybenzamide, derived from the structural modification of metoclopramide, was synthesized and exhibited balanced gastrointestinal prokinetic and antiemetic activities, identifying it as a potential new type of gastrointestinal prokinetic agent (Sakaguchi et al., 1992).
Antifungal Evaluation
Synthesis and Antifungal Activity
A collection of N-(4-halobenzyl)amides, synthesized from cinnamic and benzoic acids, demonstrated antimicrobial effects, with a focus on antifungal activities against Candida strains. The study highlighted the influence of structural modifications on antifungal efficacy, revealing the potential of these derivatives in antimicrobial applications (Montes et al., 2016).
Analytical Characterization and Detection
Characterization of Hallucinogenic Derivatives
The analytical properties of new hallucinogenic substances, including N-(2-methoxy)benzyl derivatives of phenethylamine drugs, were elucidated using a combination of GC-MS, LC-MS, FTIR, and NMR techniques. This comprehensive analysis aids in the unequivocal identification of these compounds, contributing to forensic and toxicological studies (Zuba & Sekuła, 2013).
Novel Synthetic Approaches and Applications
Novel Synthesis and Biological Activity
The synthesis of 2-substituted derivatives of 3-cyano-4-imino-2-methylthio-8-methoxy-4H-pyrimido[2,1-b][1,3]benzothiazole and related compounds was explored, with some derivatives screened for antimicrobial activity. This research expands the chemical diversity and potential applications of such compounds in various fields (Badne et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(dimethylamino)-N-[(4-methoxyphenyl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-19(2)15-6-4-5-14(11-15)17(20)18-12-13-7-9-16(21-3)10-8-13/h4-11H,12H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNAVYBDNKPZJMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NCC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(dimethylamino)-N-(4-methoxybenzyl)benzamide |
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